REACTION_CXSMILES
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[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].N[C:16](N)=[O:17].N.[CH2:20]([OH:22])[CH3:21]>>[CH2:10]([O:9][Si:5]([CH2:4][CH2:3][CH2:2][NH:1][C:16](=[O:17])[O:22][CH2:20][CH3:21])([O:12][CH2:13][CH3:14])[O:6][CH2:7][CH3:8])[CH3:11]
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Name
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|
Quantity
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3321 g
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Type
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reactant
|
Smiles
|
NCCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)O[Si](OCC)(OCC)CCCNC(OCC)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |